

ENMD-2076 Tartrate: A Comprehensive Kinase Target Profile

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated both anti-proliferative and anti-angiogenic activities.^[1] Its mechanism of action is centered on the inhibition of several key kinases involved in cell cycle regulation and angiogenesis, making it a compound of significant interest in oncology research and development. This technical guide provides an in-depth overview of the kinase target profile of ENMD-2076, including quantitative inhibition data, detailed experimental methodologies, and a visual representation of the associated signaling pathways.

Target Kinase Profile of ENMD-2076

ENMD-2076 exhibits potent inhibitory activity against a range of kinases, with particular selectivity for Aurora A and Fms-like tyrosine kinase 3 (Flt3). Its broader profile includes key mediators of angiogenesis such as the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).

Quantitative Kinase Inhibition

The inhibitory activity of ENMD-2076 has been quantified against a panel of recombinant human kinases, with IC₅₀ values determined through in vitro assays. These data are summarized in the tables below.

Primary Targets	IC50 (nM)
Aurora A	14[2]
Flt3	1.86[2]
Angiogenic Kinase Targets	IC50 (nM)
KDR/VEGFR2	58.2[2]
Flt4/VEGFR3	15.9[2]
FGFR1	92.7[2]
FGFR2	70.8[2]
Other Targeted Kinases	IC50 (nM)
Src	56.4[2]
PDGFR α	Not specified
Aurora B	350[2]

Cellular Activity

In addition to its enzymatic inhibition, ENMD-2076 demonstrates potent anti-proliferative effects in various cancer cell lines.

Cellular Assay	Cell Line	IC50
Flt3 Autophosphorylation	THP-1	28 nM[2]
Kit Autophosphorylation	MO7e	40 nM[2]
VEGFR2/KDR Autophosphorylation	Not specified	7 nM[2]
HUVEC Growth	HUVEC	0.15 μ M[2]
Leukemia Cell Line Panel	10 human leukemia cell lines	0.025 - 0.53 μ M[2]

Experimental Protocols

The following sections detail the methodologies used to generate the kinase inhibition and cellular activity data for ENMD-2076.

Recombinant Kinase Inhibition Assays (Z'-LYTE™)

The in vitro kinase inhibitory activity of ENMD-2076 was determined using the Z'-LYTE™ kinase assay platform.^{[3][4][5]} This fluorescence-based, coupled-enzyme format measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.^{[4][5]}

Protocol:

- **Kinase Reaction:** A specific recombinant kinase is incubated with a synthetic FRET-peptide substrate and ATP in a kinase reaction buffer. The kinase transfers the γ -phosphate from ATP to a serine, threonine, or tyrosine residue on the FRET peptide.
- **Development Reaction:** A site-specific protease (Development Reagent) is added to the reaction. This protease recognizes and cleaves the non-phosphorylated FRET-peptides. Phosphorylation of the peptide prevents cleavage.
- **Fluorescence Reading:** Cleavage of the FRET-peptide disrupts the fluorescence resonance energy transfer (FRET) between a donor (coumarin) and an acceptor (fluorescein) fluorophore located at opposite ends of the peptide. The fluorescence is read at excitation/emission wavelengths of 400/445 nm for coumarin and 400/520 nm for fluorescein.
- **Data Analysis:** The ratio of donor to acceptor emission is calculated to determine the extent of kinase inhibition. IC₅₀ values are then determined by plotting the percent inhibition against a range of ENMD-2076 concentrations.

Cell Proliferation Assays

The anti-proliferative effects of ENMD-2076 on adherent and suspension cell lines were assessed using the Sulforhodamine B (SRB) and alamarBlue® assays, respectively.

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol:

- **Cell Plating:** Adherent cells are seeded in 96-well plates and allowed to attach overnight.
- **Compound Treatment:** Cells are treated with various concentrations of ENMD-2076 and incubated for a specified period (e.g., 48-72 hours).
- **Cell Fixation:** The cells are fixed with cold 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.
- **Staining:** The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution for 30 minutes at room temperature.
- **Washing:** Unbound dye is removed by washing with 1% (vol/vol) acetic acid.
- **Solubilization and Absorbance Reading:** The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell growth inhibition, and IC50 values are determined.

The alamarBlue® assay is a fluorometric assay that uses the reducing power of living cells to quantitatively measure cell viability.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol:

- **Cell Plating:** Suspension cells are seeded in 96-well plates.
- **Compound Treatment:** Cells are treated with various concentrations of ENMD-2076 and incubated for a specified period.
- **Reagent Addition:** alamarBlue® reagent is added to each well at 10% of the culture volume.
- **Incubation:** The plates are incubated for 1-4 hours at 37°C, protected from light.

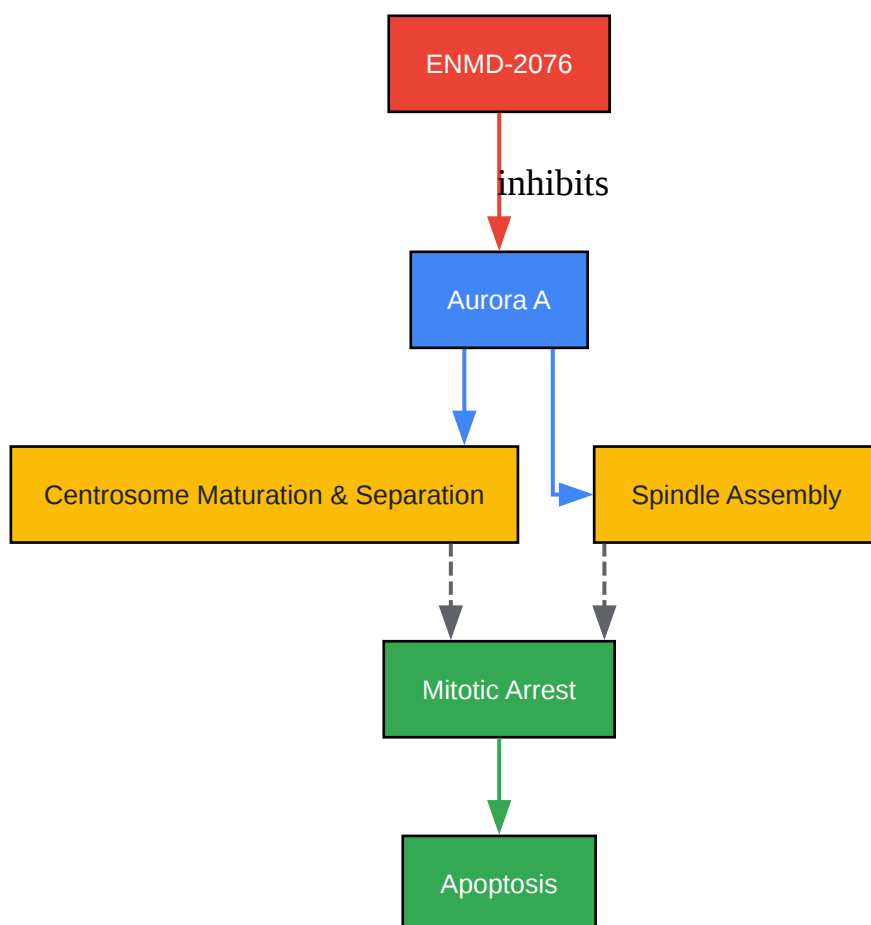
- **Fluorescence Reading:** The fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- **Data Analysis:** The fluorescence values are used to determine the percentage of viable cells, and IC50 values are calculated.

Signaling Pathways and Mechanisms of Action

ENMD-2076 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell division and angiogenesis.

Aurora A Kinase Signaling Pathway

Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[16] Inhibition of Aurora A by ENMD-2076 leads to mitotic arrest and subsequent apoptosis.

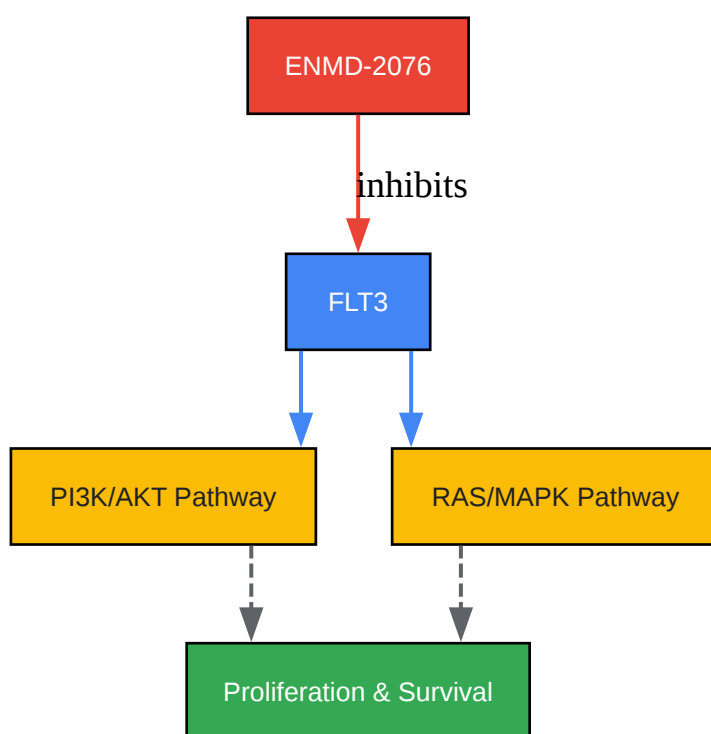


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ENMD-2076 Inhibition of Aurora A Signaling

FLT3 Signaling Pathway

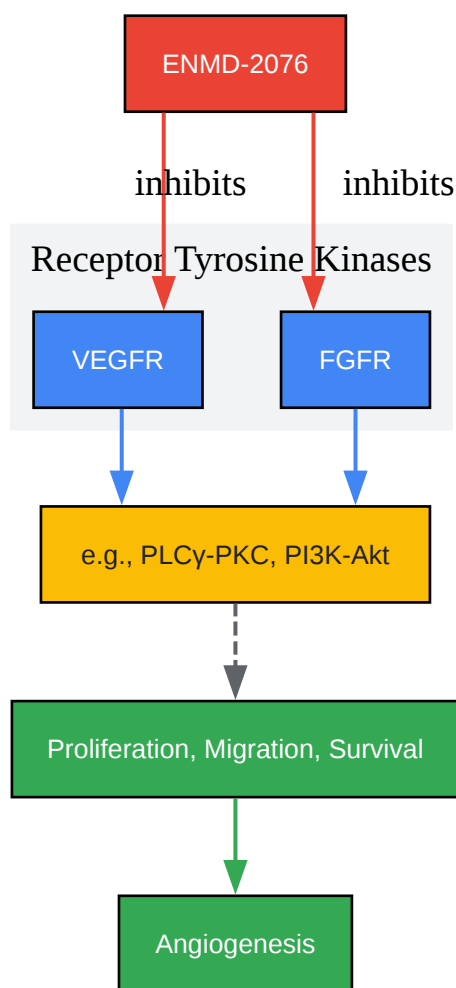
Flt3 is a receptor tyrosine kinase that, when activated by its ligand (FL), triggers downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[17][18][19][20][21] ENMD-2076 inhibits Flt3, thereby blocking these pro-survival signals.

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ENMD-2076 Inhibition of FLT3 Signaling

VEGFR and FGFR Signaling in Angiogenesis

VEGFRs and FGFRs are receptor tyrosine kinases crucial for angiogenesis, the formation of new blood vessels.[22] Ligand binding to these receptors activates downstream pathways like the PLCγ-PKC and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[23][24][25] ENMD-2076's inhibition of these receptors disrupts these processes, leading to an anti-angiogenic effect.



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ENMD-2076 Inhibition of Angiogenic Signaling

Conclusion

ENMD-2076 is a potent, orally active, multi-targeted kinase inhibitor with a well-defined profile against key drivers of tumorigenesis and angiogenesis. Its robust inhibition of Aurora A, Flt3, VEGFRs, and FGFRs provides a strong rationale for its continued investigation in various cancer types. The data and methodologies presented in this guide offer a comprehensive resource for researchers and clinicians working with this promising therapeutic agent.

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